molecular formula C8H7NO4 B12604825 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid CAS No. 651328-99-3

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid

Cat. No.: B12604825
CAS No.: 651328-99-3
M. Wt: 181.15 g/mol
InChI Key: KNNGWUOWTAIOHD-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a hydroxy group and a keto group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-pyridone with acrolein in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of 3-(3-oxo-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(3-hydroxy-6-hydroxy-1,6-dihydropyridin-2-yl)prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, interfering with iron uptake in bacteria and inhibiting their growth. Additionally, it may modulate quorum sensing systems in bacteria, reducing their ability to form biofilms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

651328-99-3

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-(3-hydroxy-6-oxo-1H-pyridin-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13)

InChI Key

KNNGWUOWTAIOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1O)C=CC(=O)O

Origin of Product

United States

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